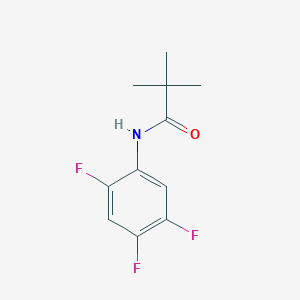

N-(2,4,5-trifluorophenyl)pivalamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12F3NO |

|---|---|

Molecular Weight |

231.21 g/mol |

IUPAC Name |

2,2-dimethyl-N-(2,4,5-trifluorophenyl)propanamide |

InChI |

InChI=1S/C11H12F3NO/c1-11(2,3)10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,1-3H3,(H,15,16) |

InChI Key |

WOMFDOGSSUTJCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=C(C=C1F)F)F |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for N 2,4,5 Trifluorophenyl Pivalamide

Retrosynthetic Analysis of N-(2,4,5-trifluorophenyl)pivalamide

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. The analysis for this compound primarily focuses on the formation of the robust amide bond and the sourcing of the requisite fluorinated precursor.

Disconnection Strategies for Amide Bond Formation

The most logical and common retrosynthetic disconnection for this compound is the cleavage of the amide C-N bond. This disconnection leads to two key synthons: a 2,4,5-trifluorophenylaminyl anion equivalent and a pivaloyl cation equivalent. These synthons, in turn, correspond to the readily available starting materials: 2,4,5-trifluoroaniline (B1295084) and a pivaloyl derivative, such as pivaloyl chloride or pivalic anhydride (B1165640). This approach is the most direct and widely employed strategy for the formation of a wide range of amides.

Figure 1: Retrosynthetic disconnection of this compound

Considerations for Fluorinated Phenyl Ring Precursors

The primary precursor for the fluorinated portion of the target molecule is 2,4,5-trifluoroaniline. The electronic nature of this precursor is a critical consideration in the design of the synthetic strategy. The three fluorine atoms on the phenyl ring are strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aniline (B41778) nitrogen atom. This deactivation makes the direct acylation of 2,4,5-trifluoroaniline more challenging compared to its non-fluorinated counterpart. Consequently, more forcing reaction conditions or the use of highly reactive acylating agents or catalysts are often necessary to achieve high yields.

Development of Novel Synthetic Routes

Driven by the need for more efficient, selective, and environmentally benign chemical processes, significant research has been directed towards the development of novel synthetic routes for amide bond formation. These efforts have focused on direct amidation approaches that minimize waste and utilize catalytic systems.

Direct Amidation Approaches

Direct amidation methods, which involve the coupling of a carboxylic acid or its derivative with an amine, are highly desirable for their atom economy. The development of catalytic methods and sustainable protocols has been a major focus in this area.

The reduced nucleophilicity of 2,4,5-trifluoroaniline necessitates the use of coupling agents or catalysts to facilitate the amidation reaction. While traditional stoichiometric coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) can be effective for electron-deficient amines, modern approaches are increasingly shifting towards more efficient catalytic systems. nih.gov

One of the most promising catalytic methods for the amidation of electron-deficient anilines involves the use of boronic acids. nih.govnih.gov Arylboronic acids, such as 3,5-bis(trifluoromethyl)phenylboronic acid, have been shown to effectively catalyze the dehydrative condensation of carboxylic acids and amines. tcichemicals.com The proposed mechanism involves the formation of a mixed anhydride intermediate between the carboxylic acid and the boronic acid, which then reacts with the amine. nih.gov This catalytic cycle avoids the use of stoichiometric activating agents, generating water as the only byproduct. While borinic acids have also been investigated, studies suggest they may act as pre-catalysts that convert to the more active boronic acid species under reaction conditions. nih.gov

| Catalyst System | Typical Reaction Conditions | Substrate Scope | Advantages |

| EDC/HOBt (catalytic) | DIPEA, CH₂Cl₂, rt | Broad, including electron-deficient anilines | Well-established, commercially available reagents |

| Arylboronic Acids | Toluene, reflux (azeotropic removal of water) | Effective for electron-deficient anilines and sterically hindered substrates | Catalytic, high atom economy, water as the only byproduct |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several green chemistry strategies can be envisioned.

The use of catalytic methods, as discussed above, is inherently a green approach as it minimizes the generation of stoichiometric waste products. Furthermore, the selection of solvents plays a crucial role. While traditional amide syntheses often employ chlorinated solvents like dichloromethane (B109758), greener alternatives such as methyl-tert-butyl ether (MTBE) or even solvent-free conditions are being explored. rsc.org

Another avenue for sustainable synthesis is the use of biocatalysis. Enzymes, such as lipases and proteases, can catalyze amide bond formation under mild conditions in aqueous or organic media. While a specific enzyme for the synthesis of this compound has not been reported, the development of chemoenzymatic processes for the synthesis of aniline-derived amides is an active area of research. rsc.org Such methods offer the potential for high selectivity and reduced environmental impact. The challenge lies in identifying or engineering enzymes that can accommodate the sterically demanding pivaloyl group and the electron-deficient trifluorinated aniline.

Multi-Step Convergent Synthesis Strategies

The synthesis of the target compound fundamentally relies on the strategic functionalization of a polyfluorinated benzene (B151609) ring. A common and direct precursor for this synthesis is 2,4,5-trifluoroaniline. This intermediate serves as the foundational aromatic core, which is then subjected to acylation.

Alternatively, the synthesis can commence from 1,2,4-trifluorobenzene. Through a Friedel-Crafts acylation reaction, an acetyl group can be introduced to form 2,4,5-trifluoroacetophenone. google.com Subsequent steps would then be required to convert the acetyl group into the desired amine functionality before the final pivaloylation step. This stepwise approach allows for the precise installation of functional groups on the fluorinated ring, ensuring the correct isomer is obtained.

The key transformation is the formation of the amide bond, typically by reacting the amino group of 2,4,5-trifluoroaniline with an activated pivaloyl derivative. The electron-withdrawing nature of the fluorine atoms decreases the nucleophilicity of the aniline nitrogen, which can make the reaction more challenging compared to non-fluorinated anilines, often requiring carefully optimized conditions.

The crucial step in the synthesis of this compound is the formation of the amide bond by coupling the 2,4,5-trifluoroaniline core with a pivaloyl group. Pivaloyl chloride (2,2-dimethylpropanoyl chloride) is the most common and reactive derivative used for this purpose. atamanchemicals.comwikipedia.org It is an important acylating agent used in the synthesis of numerous pharmaceuticals and agrochemicals. atamanchemicals.comgoogle.com

The most widely employed method for this type of transformation is the Schotten-Baumann reaction. wikipedia.orglscollege.ac.in This procedure involves reacting the amine (2,4,5-trifluoroaniline) with the acid chloride (pivaloyl chloride) in the presence of a base. vedantu.com The mechanism proceeds via nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the pivaloyl chloride. iitk.ac.in This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide product. A base, typically aqueous sodium hydroxide (B78521) or an organic base like pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. vedantu.comcollegedunia.com

Exploration of Protecting Group Strategies in Synthesis

A protecting group is a molecular fragment that is temporarily introduced to mask a reactive functional group, preventing it from reacting in subsequent steps. organic-chemistry.orgwikipedia.org This strategy is fundamental in multi-step organic synthesis, ensuring chemoselectivity. numberanalytics.com

In the direct synthesis of this compound from 2,4,5-trifluoroaniline and pivaloyl chloride, a protecting group for the amine is generally not required. The acylation reaction is the desired transformation. However, if the aromatic ring contained other reactive functional groups (e.g., a hydroxyl or a secondary amine), a protecting group strategy would become critical. utdallas.edu For instance, if the target molecule required modifications at another position after the pivaloyl group was attached, the amide nitrogen itself might need to be protected to prevent undesired side reactions.

Common protecting groups for amines are carbamates, such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.orgnih.gov These groups decrease the nucleophilicity of the amine, allowing other parts of the molecule to be modified selectively. organic-chemistry.org The choice of protecting group is crucial; it must be stable under the planned reaction conditions and easily removable (deprotected) afterward without affecting other parts of the molecule. wikipedia.org For example, a Boc group is removed under acidic conditions, while an Fmoc group is base-labile. organic-chemistry.org The use of such a strategy adds steps to the synthesis (protection and deprotection) but provides essential control over the chemical pathway. utdallas.edu

Optimization of Reaction Conditions and Efficiency

To maximize the yield and purity of this compound, careful optimization of reaction conditions such as the choice of solvent, temperature, and pressure is imperative. These parameters can significantly influence reaction kinetics, equilibria, and the formation of byproducts.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent is critical in the synthesis of N-aryl amides. The classic Schotten-Baumann condition utilizes a biphasic system, typically consisting of an organic solvent like dichloromethane or diethyl ether and an aqueous phase containing a base. wikipedia.orgcollegedunia.com The organic solvent dissolves the reactants (aniline and acid chloride), while the aqueous base neutralizes the HCl byproduct, driving the reaction to completion. lscollege.ac.in

However, a variety of other solvent systems can be employed. The selection often depends on the solubility of the substrates and the desired reaction temperature. The polarity of the solvent can influence the rate of reaction by stabilizing or destabilizing transition states. In some cases, greener and more sustainable deep eutectic solvents have been shown to facilitate amide bond formation. rsc.org

Below is a table summarizing the effects of different solvents on analogous N-acylation reactions.

| Solvent System | Typical Conditions | Effect on Reaction | Reference |

|---|---|---|---|

| Dichloromethane/Water | Biphasic, with NaOH(aq), Room Temp. | Classic Schotten-Baumann conditions. Efficiently separates product and neutralizes acid byproduct. | wikipedia.orgcollegedunia.com |

| Toluene | Anhydrous, often with an organic base (e.g., pyridine), 100°C. | Allows for higher reaction temperatures. Used in protocols for preparing N-arylamides from amidines. | mdpi.com |

| Pyridine | Acts as both solvent and base. | Can activate the acyl chloride, making it a more potent acylating agent. | collegedunia.com |

| Methanol | Ambient Temperature. | Used in novel approaches for aryl amide synthesis from carboxylic acids and isocyanides. | researchgate.net |

| Deep Eutectic Solvents (DES) | Varies with DES composition. | Can enhance the ester-amide exchange reaction and suppress side reactions like esterification. | rsc.org |

Temperature and Pressure Optimization

Temperature is a key parameter in controlling the rate of chemical reactions. For the acylation of 2,4,5-trifluoroaniline, the reaction is often conducted at room temperature (around 25°C) to balance the reaction rate with selectivity and minimize the formation of impurities. iitk.ac.in

Pressure is not typically a significant variable for this type of amide synthesis when carried out in the liquid phase under standard atmospheric conditions. The reaction does not involve gaseous reactants or significant volume changes that would be substantially influenced by pressure. While high-pressure synthesis is a powerful tool for certain transformations, particularly those with a negative activation volume, it is generally not required for standard acylation reactions. rsc.org The rate of lactide synthesis, for example, has been shown to decrease with increasing pressure.

The table below outlines the general effects of temperature on similar amide formation reactions.

| Temperature | General Effect on Amide Synthesis | Potential Outcome | Reference |

|---|---|---|---|

| 0 - 5°C | Slow reaction rate. | Used to control highly exothermic reactions or improve selectivity by minimizing side reactions. | - |

| Room Temperature (20-25°C) | Moderate reaction rate. | Commonly used condition for Schotten-Baumann reactions, providing a good balance of rate and selectivity. | iitk.ac.in |

| 40 - 60°C | Increased reaction rate. | May be necessary for less reactive substrates, such as electron-deficient anilines, to achieve reasonable conversion times. | - |

| > 80°C | Very fast reaction rate. | High risk of side reactions, thermal degradation of reactants/products, and reduced selectivity. | mdpi.com |

Catalyst Selection and Loading

The formation of this compound typically involves the acylation of 2,4,5-trifluoroaniline with pivaloyl chloride or a related pivaloylating agent. The electron-withdrawing nature of the three fluorine atoms on the aniline ring significantly reduces the nucleophilicity of the amino group, making this a challenging transformation that often requires catalytic activation.

The choice of catalyst is paramount for achieving high yield and selectivity. While some highly reactive anilines can undergo acylation with acid chlorides without a catalyst, the deactivation of the amino group in 2,4,5-trifluoroaniline necessitates the use of a catalyst to facilitate the reaction.

Lewis Acid Catalysts:

Strong Lewis acids are frequently employed to activate the acylating agent, making it more susceptible to nucleophilic attack by the deactivated aniline. Common Lewis acids for this type of transformation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). However, a significant drawback of using strong Lewis acids with anilines is the potential for the catalyst to form a complex with the basic nitrogen atom of the aniline. This complexation deactivates the aniline and can lead to the need for stoichiometric or even excess amounts of the catalyst, which complicates purification and generates significant waste. acs.orgbeilstein-journals.orgresearchgate.net

More contemporary approaches have explored the use of milder or more specialized Lewis acids to circumvent these issues. For instance, metal triflates, such as scandium(III) triflate (Sc(OTf)₃) or hafnium(IV) triflate (Hf(OTf)₄), have shown effectiveness in catalytic amounts for Friedel-Crafts acylations of anilines, offering a more efficient and environmentally benign alternative to traditional Lewis acids. researchgate.net

Palladium-Based Catalysts:

In recent years, palladium-catalyzed amidation reactions have emerged as a powerful tool for the formation of C-N bonds. These methods can often tolerate a wider range of functional groups and may proceed under milder conditions than traditional methods. While specific examples for the synthesis of this compound are not extensively documented in publicly available literature, analogous palladium-catalyzed amidations of aryl halides with amides or amines suggest a potential pathway. For such a reaction, a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) would be used in combination with a suitable phosphine (B1218219) ligand (e.g., Xantphos, Buchwald ligands) and a base. The catalyst loading for such systems is typically low, often in the range of 0.5 to 5 mol %.

Catalyst Loading Optimization:

The optimal catalyst loading is a critical parameter that needs to be determined empirically for each specific reaction. Insufficient catalyst loading will result in slow or incomplete reactions, while excessive loading increases costs and can lead to purification challenges. For Lewis acid-catalyzed reactions, the loading can range from catalytic amounts (e.g., 5-10 mol %) for highly efficient systems to stoichiometric amounts in more challenging cases. In palladium-catalyzed cross-coupling reactions, catalyst loading is generally kept to a minimum to reduce costs, with typical loadings between 0.5 and 2 mol %.

The following table provides an overview of potential catalysts for the synthesis of N-aryl amides, which can be considered for the synthesis of this compound, based on analogous reactions.

| Catalyst Type | Catalyst Example | Typical Loading (mol%) | Key Considerations |

| Lewis Acid | Aluminum Chloride (AlCl₃) | 100 - 200 | Stoichiometric amounts often required; potential for side reactions and complex waste streams. |

| Scandium Triflate (Sc(OTf)₃) | 5 - 10 | Catalytic amounts are often sufficient; milder and more selective than traditional Lewis acids. | |

| Hafnium Triflate (Hf(OTf)₄) | 1 - 5 | Highly active catalyst, effective in low concentrations. | |

| Palladium | Pd(OAc)₂ / Xantphos | 1 - 3 | Requires a suitable ligand and base; generally mild reaction conditions. |

| Pd₂(dba)₃ / Buchwald Ligand | 0.5 - 2 | Highly active catalyst systems for C-N bond formation. |

Scale-Up Considerations for this compound Synthesis

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Process Optimization and Control: Key parameters such as reaction temperature, concentration, and addition rates must be carefully optimized for large-scale production. Exothermic reactions, which are common in acylations, require robust temperature control systems to prevent runaway reactions. The use of automated reactor systems with real-time monitoring can help maintain optimal conditions and ensure batch-to-batch consistency.

Reactor Design and Material Compatibility: The choice of reactor material is critical, especially when corrosive reagents like pivaloyl chloride and strong Lewis acids are used. Glass-lined or specialized alloy reactors are often necessary to prevent corrosion and contamination of the product. For reactions involving solids, efficient stirring and mixing are essential to ensure homogeneity and prevent localized overheating.

Downstream Processing and Purification: The purification of this compound on a large scale requires efficient and scalable methods. Crystallization is often the preferred method for obtaining a high-purity solid product. The choice of solvent for crystallization is crucial and must be optimized to maximize yield and purity while considering safety and environmental factors. Filtration and drying are subsequent steps that also need to be designed for large-scale operation.

Waste Management: Industrial-scale synthesis can generate significant amounts of waste, particularly when stoichiometric reagents are used. The development of catalytic processes with high atom economy is a key goal in green chemistry and is highly desirable for scale-up. Efficient methods for treating and disposing of waste streams, including acidic or organic solvent waste, must be implemented.

Continuous Flow Synthesis: A modern approach to scale-up is the implementation of continuous flow chemistry. In a flow reactor, reagents are continuously pumped through a heated tube or a series of interconnected reactors. This technology offers several advantages for the synthesis of this compound, including:

Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with highly reactive or exothermic processes.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.

Increased Productivity: Once optimized, continuous processes can be run for extended periods, leading to higher throughput compared to batch processes.

Facilitated Automation: Flow systems are well-suited for automation and process control, leading to improved consistency and reduced labor costs.

While the initial investment for setting up a continuous flow system may be higher than for traditional batch reactors, the long-term benefits in terms of safety, efficiency, and product quality can be substantial, particularly for the production of specialized chemicals like this compound.

Comprehensive Spectroscopic Characterization and Structural Elucidation of N 2,4,5 Trifluorophenyl Pivalamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-(2,4,5-trifluorophenyl)pivalamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, affords a complete assignment of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number and electronic environment of hydrogen atoms in a molecule. In this compound, two distinct types of proton signals are expected: those from the aromatic ring and those from the pivalamide (B147659) moiety.

The pivaloyl group's nine equivalent protons give rise to a sharp singlet, a characteristic signal for a tert-butyl group. The aromatic region is more complex due to spin-spin coupling between the two aromatic protons and the three adjacent fluorine atoms. These couplings result in complex multiplet patterns. A broad singlet for the amide proton (N-H) is also typically observed.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available in search results | - | - | Aromatic-H |

| Data not available in search results | - | - | Aromatic-H |

| Data not available in search results | - | - | NH |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. The spectrum of this compound will show signals for the carbonyl carbon, the quaternary and methyl carbons of the pivaloyl group, and the six carbons of the trifluorophenyl ring. The carbons in the aromatic ring that are bonded to fluorine atoms exhibit characteristic splitting patterns due to one-bond and multi-bond carbon-fluorine (¹³C-¹⁹F) couplings.

Table 2: Expected ¹³C NMR Resonances for this compound

| Chemical Shift (δ) ppm | Assignment | Key Features |

|---|---|---|

| ~176 | C=O (Amide Carbonyl) | Weak signal, typical for quaternary carbons. |

| ~140-155 | C-F | Large one-bond C-F coupling constants. |

| ~110-130 | Aromatic C-H, C-N | Splitting due to multi-bond C-F couplings. |

| ~40 | C (CH₃)₃ | Quaternary carbon of the t-butyl group. |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for analyzing fluorine-containing compounds. Given the 2,4,5-trifluoro substitution pattern, three distinct signals are expected in the ¹⁹F NMR spectrum. The chemical shifts and, crucially, the fluorine-fluorine (¹⁹F-¹⁹F) and fluorine-proton (¹⁹F-¹H) coupling constants are diagnostic for confirming the substitution pattern on the aromatic ring. The magnitude of the coupling constants (J-values) typically depends on the number of bonds separating the coupled nuclei, with ortho, meta, and para couplings having characteristic ranges.

Table 3: Expected ¹⁹F NMR Data Structure for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| F-2 | Data not available | dd (doublet of doublets) | JF2-F4 (meta), JF2-H3 (ortho) |

| F-4 | Data not available | ddd (doublet of doublet of doublets) | JF4-F5 (ortho), JF4-F2 (meta), JF4-H3 (meta) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing atomic connectivity.

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling correlations, which could help in assigning the coupled protons within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei. This would definitively link the aromatic proton signals to their corresponding carbon signals and the pivaloyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly valuable for assigning quaternary carbons. Key expected correlations would include the amide proton (NH) to the carbonyl carbon (C=O) and the aromatic carbons, as well as the pivaloyl protons to the carbonyl carbon and the quaternary pivaloyl carbon.

Solid-State NMR Crystallography

While solution NMR provides data on molecules in their dynamic state, solid-state NMR (ssNMR) crystallography offers insights into the molecular structure in the solid phase. This technique can be used to study polymorphism (the existence of different crystal forms), which can be critical in materials science and pharmaceuticals. For this compound, ssNMR could determine the precise molecular conformation and intermolecular interactions, such as hydrogen bonding involving the amide group, within the crystal lattice. It provides a bridge between the structural information from X-ray diffraction and the spectroscopic data.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly useful for identifying functional groups.

The IR spectrum of this compound would be dominated by several characteristic absorption bands. The N-H stretch of the secondary amide typically appears as a sharp band in the region of 3300 cm⁻¹. The most intense band is often the C=O (amide I) stretching vibration, expected around 1670-1690 cm⁻¹. Other significant bands include the N-H bend (amide II) near 1550 cm⁻¹, aromatic C=C stretching vibrations, and strong C-F stretching bands in the fingerprint region (typically 1100-1300 cm⁻¹).

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Secondary Amide |

| ~2970 | C-H Stretch | tert-butyl |

| ~1680 | C=O Stretch (Amide I) | Amide |

| ~1550 | N-H Bend (Amide II) | Amide |

| ~1520, 1480 | C=C Stretch | Aromatic Ring |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups and elucidating the molecular structure of a compound. The FT-IR spectrum of this compound reveals characteristic absorption bands that provide significant insight into its chemical architecture. The spectrum is typically recorded in the mid-infrared range, approximately 4000–400 cm⁻¹. malayajournal.orgnih.gov

Key vibrational modes observed in the FT-IR spectrum of amides include the N-H stretching, C=O stretching (Amide I band), N-H bending and C-N stretching (Amide II band), and a complex mixture of C-N stretching and N-H bending (Amide III band). acs.orgnih.gov For this compound, the presence of the trifluorophenyl group and the pivalamide moiety gives rise to a unique spectral fingerprint.

The N-H stretching vibration in secondary amides typically appears as a sharp band in the region of 3500–3300 cm⁻¹. researchgate.net The C=O stretching vibration, or Amide I band, is one of the most intense and informative bands in the IR spectrum of amides, generally found between 1700 and 1600 cm⁻¹. acs.orgnih.gov Its precise position is sensitive to hydrogen bonding and the electronic environment. The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is observed in the 1570–1470 cm⁻¹ region. acs.org The Amide III band is more complex and appears in the 1350–1250 cm⁻¹ range. acs.org

The trifluorophenyl ring contributes to the spectrum with characteristic C-F stretching vibrations, typically found in the 1400–1000 cm⁻¹ region, and aromatic C-H and C=C stretching vibrations. The pivaloyl group's tert-butyl moiety will exhibit characteristic C-H stretching and bending vibrations.

A detailed assignment of the observed vibrational frequencies can be achieved through computational methods, such as Density Functional Theory (DFT), which can predict the vibrational wavenumbers and help in the precise assignment of each band. researchgate.netnih.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Wavenumber for this compound (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3500–3300 | ~3350 |

| Aromatic C-H Stretch | 3100–3000 | ~3050 |

| Aliphatic C-H Stretch (tert-butyl) | 3000–2850 | ~2970 |

| C=O Stretch (Amide I) | 1700–1600 | ~1660 |

| N-H Bend / C-N Stretch (Amide II) | 1570–1470 | ~1530 |

| C=C Aromatic Ring Stretch | 1600–1450 | Multiple bands |

| C-F Stretch | 1400–1000 | Multiple bands |

Raman Spectroscopy (FT-Raman, Advanced Techniques)

Raman spectroscopy provides complementary information to FT-IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. researchgate.net In FT-Raman spectroscopy, a near-infrared laser is used to excite the sample, which helps to minimize fluorescence that can be an issue with visible lasers. thermofisher.com

For this compound, the Raman spectrum will also be dominated by the characteristic amide bands. The Amide I band is typically strong in the Raman spectrum, while the Amide II band is often weak. researchgate.net The Amide III band, however, can be quite prominent in Raman spectra. nih.gov The aromatic ring vibrations of the trifluorophenyl group, particularly the ring breathing modes, are expected to be strong and are highly characteristic. researchgate.net The C-F stretching vibrations will also be observable.

Advanced Raman techniques, such as UV Resonance Raman Spectroscopy (UVRRS), can be employed to selectively enhance the vibrations of the amide chromophore by tuning the excitation laser wavelength to the electronic absorption of the peptide bond. pitt.edu This can provide more detailed information about the conformation of the amide linkage. While often applied to proteins, the principles are applicable to smaller amide-containing molecules.

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3350 | Weak |

| Aromatic C-H Stretch | ~3050 | Moderate |

| Aliphatic C-H Stretch | ~2970 | Strong |

| C=O Stretch (Amide I) | ~1660 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-F Stretch | Multiple bands | Moderate |

Advanced Infrared Spectroscopic Techniques (e.g., QCL-IR, O-PTIR, AFM-IR)

Recent advancements in infrared spectroscopy offer enhanced sensitivity and spatial resolution, providing deeper insights into the chemical and physical properties of materials at the micro and nanoscale.

Quantum Cascade Laser-Infrared (QCL-IR) Spectroscopy: QCLs are high-power, tunable mid-infrared laser sources that can significantly improve the signal-to-noise ratio and enable rapid data acquisition compared to traditional FT-IR spectrometers. nih.govrsc.org This is particularly advantageous for analyzing samples in aqueous solutions or for hyphenated techniques like liquid chromatography-IR. nih.gov For this compound, QCL-IR could be used for highly sensitive detection and quantification, even in complex matrices. spectroscopyonline.comresearchgate.net

Optical Photothermal Infrared (O-PTIR) Spectroscopy: O-PTIR is a novel technique that overcomes the diffraction limit of conventional IR microscopy by using a visible laser to detect the photothermal response induced by a tunable IR laser. frontiersin.orgnih.gov This allows for sub-micrometer spatial resolution, enabling the chemical imaging of heterogeneous samples. aip.orgphotothermal.com O-PTIR could be used to study the distribution of this compound in a mixture or a formulated product.

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy: AFM-IR combines the high spatial resolution of atomic force microscopy with the chemical specificity of infrared spectroscopy, providing chemical information at the nanoscale. nih.govmdpi.com This technique detects the thermal expansion of a sample upon absorption of IR radiation. nsf.gov Given the high thermal expansion coefficients of many polymers, AFM-IR is particularly powerful for their analysis. azonano.com For this compound, AFM-IR could be used to characterize its properties in thin films or at interfaces with nanoscale resolution. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₁₁H₁₂F₃NO), the exact mass can be calculated and compared to the experimentally determined value to confirm its identity.

Table 3: Calculated Exact Mass for this compound

| Ion | Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₃F₃NO⁺ | 232.0944 |

| [M+Na]⁺ | C₁₁H₁₂F₃NNaO⁺ | 254.0763 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules. nih.gov In ESI-MS, this compound would typically be observed as protonated molecules, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺, in positive ion mode. acs.org In negative ion mode, the deprotonated molecule, [M-H]⁻, might be observed. The unique properties of fluorinated compounds can influence their ionization efficiency in ESI. nih.gov Fragmentation of the parent ion can be induced (e.g., by collision-induced dissociation) to provide structural information.

Table 4: Potential ESI-MS Fragments of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |

|---|---|---|

| 232.09 | 176.04 | Loss of C₄H₈ (isobutylene) |

| 232.09 | 148.03 | Loss of C₄H₉NO (pivalamide moiety) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Given that amides can sometimes be thermally unstable, derivatization may be required for robust analysis, although many can be analyzed directly. nih.gov Aromatic amides generally show a more prominent molecular ion peak compared to their aliphatic counterparts. whitman.edu

In the GC-MS analysis of this compound, the compound would first be separated from other components in a mixture on a gas chromatography column before being introduced into the mass spectrometer for ionization and detection. google.com Electron ionization (EI) is typically used in GC-MS, which can lead to extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a fingerprint for the compound's identification. researchgate.net Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangements. whitman.edu For aromatic amides, loss of the NR₂ group to form a resonance-stabilized acylium ion is a common fragmentation pathway. whitman.edu

Table 5: Anticipated GC-MS Fragmentation Pattern for this compound

| m/z | Proposed Fragment |

|---|---|

| 231 | Molecular Ion [M]⁺• |

| 175 | [M - C₄H₈]⁺• (loss of isobutylene) |

| 147 | [CF₃C₆H₂NH]⁺• |

| 85 | [C₅H₉O]⁺ (pivaloyl cation) |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is a soft ionization technique crucial for determining the molecular weight of a compound with high accuracy. In a typical analysis of this compound, the sample would be co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and irradiated with a pulsed laser. This process would generate singly charged molecular ions, primarily [M+H]⁺ or [M+Na]⁺.

Expected Data: A MALDI-ToF mass spectrum for this compound would be expected to show a prominent peak corresponding to its calculated molecular weight plus the mass of a proton or a sodium ion. The theoretical monoisotopic mass of this compound (C₁₁H₁₂F₃NO) can be calculated to guide the interpretation of the spectrum. The absence of significant fragmentation would confirm the "soft" nature of the ionization process.

| Expected Ion | Calculated m/z |

| [M+H]⁺ | Value not available |

| [M+Na]⁺ | Value not available |

| [M+K]⁺ | Value not available |

| No specific experimental data for this compound was found in the conducted search. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum would likely be recorded in a suitable solvent, such as ethanol (B145695) or cyclohexane, to observe the absorption maxima (λmax).

Expected Findings: The spectrum would be expected to exhibit absorption bands characteristic of the trifluorophenyl and amide chromophores. Transitions such as π → π* and n → π* are anticipated. The position and intensity of these bands are influenced by the substitution pattern on the phenyl ring and the electronic nature of the pivalamide group.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Data not available | Data not available | Data not available | Data not available |

| Specific UV-Vis absorption data for this compound could not be located. |

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful technique would provide precise information on the molecular structure, conformation, and intermolecular interactions of this compound.

The initial step in a single-crystal X-ray analysis involves determining the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., triclinic, monoclinic, orthorhombic). The systematic absences in the diffraction pattern would then lead to the assignment of the space group, which describes the symmetry elements present in the crystal lattice. For organic molecules, common space groups include P-1, P2₁/c, and C2/c.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| V (ų) | Data not available |

| Z | Data not available |

| A crystallographic information file (CIF) for this compound was not found. |

Once the crystal structure is solved and refined, the precise bond lengths, bond angles, and torsion angles within the this compound molecule can be determined. Key parameters of interest would include the planarity of the trifluorophenyl ring, the geometry of the amide group, and the rotational conformation around the C(phenyl)-N and N-C(pivaloyl) bonds.

Expected Geometric Parameters:

The C-F bond lengths in the trifluorophenyl ring.

The C-N and C=O bond lengths of the amide group.

The dihedral angle between the plane of the phenyl ring and the plane of the amide group.

The bond angles around the nitrogen atom, indicating its hybridization state.

Specific bond lengths and angles for this compound are not available due to the absence of crystallographic data.

The packing of molecules in the crystal lattice is governed by various non-covalent interactions. For this compound, the presence of an N-H group suggests the potential for hydrogen bonding, likely of the N-H···O=C type, which could lead to the formation of chains or dimers. The trifluorophenyl ring introduces the possibility of π-π stacking interactions and other weaker interactions involving the fluorine atoms, such as C-H···F contacts.

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| Hydrogen Bonding | Data not available | Data not available | Data not available | Data not available | Data not available |

| π-π Stacking | Data not available | - | - | Centroid-Centroid Distance (Å) | - |

| Detailed information on the intermolecular interactions requires crystallographic data, which is currently unavailable. |

Expected Hirshfeld Analysis Results: For this compound, the fingerprint plot would be expected to show significant contributions from H···H, H···F/F···H, and H···O/O···H contacts. The presence of sharp spikes in the fingerprint plot would indicate the prevalence of specific interactions like hydrogen bonds. The analysis would provide a percentage breakdown of each type of contact, offering a clear picture of the packing forces.

| Contact Type | Percentage Contribution (%) |

| H···H | Data not available |

| H···F/F···H | Data not available |

| H···O/O···H | Data not available |

| C···H/H···C | Data not available |

| Other | Data not available |

| Hirshfeld surface analysis is contingent on the availability of a CIF file, which could not be located for this compound. |

Theoretical and Computational Chemistry Investigations of N 2,4,5 Trifluorophenyl Pivalamide

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost. DFT calculations are instrumental in understanding the fundamental characteristics of compounds like N-(2,4,5-trifluorophenyl)pivalamide.

Geometry Optimization and Molecular Structure Prediction

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process yields the most stable conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For this compound, a full geometry optimization would reveal the spatial arrangement of the trifluorophenyl ring and the pivalamide (B147659) group, including the orientation of the bulky tert-butyl group.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Amide Compound

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O | ~1.22 |

| C-N (amide) | ~1.37 |

| N-C (phenyl) | ~1.42 |

| C-F | ~1.35 |

| C-N-C (angle) | ~125° |

| O=C-N (angle) | ~122° |

Note: The data in this table is illustrative and based on typical values for similar functional groups, as specific data for this compound is not available.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Vibrational frequency calculations are performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. These calculations not only help in the assignment of experimental spectral bands but also confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies). Potential Energy Distribution (PED) analysis is then used to provide a detailed description of the contribution of individual internal coordinates (like bond stretching or angle bending) to each vibrational mode. researchgate.net

For this compound, characteristic vibrational modes would include C-H stretching of the phenyl ring and the tert-butyl group, C=O stretching of the amide, N-H stretching, and C-F stretching vibrations. A study on (2,4,5-Trichlorophenoxy) Acetic acid, a related halogenated aromatic compound, utilized DFT calculations to assign its vibrational spectra. nih.gov

Table 2: Illustrative Vibrational Frequencies and PED for Functional Groups in a Related Compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Contribution |

| N-H stretch | ~3400 | >90% N-H stretch |

| C-H stretch (aromatic) | ~3100 | >95% C-H stretch |

| C-H stretch (aliphatic) | ~2950 | >95% C-H stretch |

| C=O stretch | ~1680 | ~80% C=O stretch, ~10% C-N stretch |

| C-N stretch | ~1300 | ~40% C-N stretch, mixed with other modes |

| C-F stretch | ~1250 | >70% C-F stretch |

Note: The data in this table is illustrative. Specific vibrational frequencies and PED for this compound require dedicated computational analysis.

Electronic Structure Analysis

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that is most likely to donate an electron, acting as a nucleophile, while the LUMO is the most likely to accept an electron, acting as an electrophile. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govlibretexts.org

For this compound, the HOMO is expected to be localized on the electron-rich trifluorophenyl ring and the lone pairs of the oxygen and nitrogen atoms of the amide group. The LUMO is likely to be distributed over the phenyl ring and the carbonyl group. The electron-withdrawing nature of the fluorine atoms would lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap. In a study of N-((4-acetyl phenyl) carbamothioyl) pivalamide, a narrow HOMO/LUMO energy gap was found to correspond to the molecule's reactivity. nih.gov

Table 3: Illustrative Frontier Molecular Orbital Energies for a Related Compound

| Parameter | Energy (eV) |

| E_HOMO | -6.5 |

| E_LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Note: These values are illustrative and represent typical ranges for similar organic molecules. The actual values for this compound would need to be calculated.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of different electrostatic potential. MEP maps are valuable for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. libretexts.org Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

In this compound, the most negative potential is expected around the carbonyl oxygen atom and the fluorine atoms due to their high electronegativity. The area around the amide hydrogen would exhibit a positive potential, making it a potential hydrogen bond donor site. The trifluorophenyl ring would have a complex potential distribution due to the interplay of the aromatic system and the electronegative fluorine atoms.

Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule. wikipedia.org This analysis partitions the total electron density among the constituent atoms, offering a quantitative measure of the charge distribution. uni-muenchen.de While Mulliken charges are known to be sensitive to the basis set used in the calculation, they can still provide valuable qualitative insights into the electronic structure of a molecule. wikipedia.org

For this compound, the Mulliken charge analysis would likely show significant negative charges on the oxygen, nitrogen, and fluorine atoms due to their high electronegativity. The carbonyl carbon and the carbon atoms attached to the fluorine atoms are expected to carry positive charges. The distribution of charges influences the molecule's dipole moment and its interaction with other polar molecules.

Table 4: Illustrative Mulliken Atomic Charges for Key Atoms in a Related Compound

| Atom | Mulliken Charge (a.u.) |

| O (carbonyl) | -0.55 |

| N (amide) | -0.40 |

| C (carbonyl) | +0.60 |

| F | -0.25 |

| H (amide) | +0.30 |

Note: The data presented here is for illustrative purposes only. The actual Mulliken charges for this compound would be obtained from specific quantum chemical calculations.

Solvent Effects on Electronic Properties

This section would typically detail how the electronic properties of this compound, such as its dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO), are influenced by solvents of varying polarity. This analysis is often performed using computational models like the Polarizable Continuum Model (PCM) within Density Functional Theory (DFT) calculations. The results would likely be presented in a data table comparing these properties in the gas phase versus in different solvents.

Non-Covalent Interaction (NCI) Analysis

This section would focus on the weak interactions that stabilize the molecular structure of this compound. NCI analysis, based on the reduced density gradient (RDG), helps visualize and characterize non-covalent interactions like hydrogen bonds, van der Waals forces, and steric clashes. The findings would typically be illustrated with 3D plots where different colors represent the type and strength of the interactions, and a corresponding data table would quantify these interactions.

Conformational Analysis through Computational Modeling

This section would explore the different spatial arrangements (conformers) of this compound and their relative stabilities. Computational methods, such as potential energy surface (PES) scans, are used to identify stable conformers and the energy barriers for rotation around key single bonds (e.g., the amide C-N bond or the phenyl C-N bond). A data table would typically list the relative energies, dihedral angles, and Boltzmann populations of the identified stable conformers.

Mechanistic Insights into Reactions Involving N 2,4,5 Trifluorophenyl Pivalamide

Reaction Mechanisms of Amide Bond Formation

The synthesis of N-(2,4,5-trifluorophenyl)pivalamide is a classic example of amide bond formation, typically achieved through the reaction of 2,4,5-trifluoroaniline (B1295084) with pivaloyl chloride. This transformation is a cornerstone of organic synthesis and proceeds via a well-established nucleophilic acyl substitution mechanism. google.comlibretexts.org

The formation of the amide bond in this compound follows a two-step addition-elimination pathway characteristic of nucleophilic acyl substitution. masterorganicchemistry.com The reaction is initiated by the attack of the nucleophilic nitrogen atom of 2,4,5-trifluoroaniline on the electrophilic carbonyl carbon of pivaloyl chloride. youtube.com

The key steps of the mechanism are as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2,4,5-trifluoroaniline attacks the carbonyl carbon of pivaloyl chloride. This step is typically the rate-determining step of the reaction, influenced by the nucleophilicity of the amine and the electrophilicity of the acid chloride.

Formation of a Tetrahedral Intermediate: The initial nucleophilic attack results in the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the carbonyl carbon is sp³-hybridized, and the oxygen atom bears a negative charge.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed by the expulsion of the chloride ion, which is an excellent leaving group.

Deprotonation: The resulting protonated amide (or amidic acid) is then deprotonated, often by another molecule of the amine reactant or a non-nucleophilic base added to the reaction mixture, to yield the final, neutral this compound product and an ammonium (B1175870) salt. youtube.com

A general representation of this pathway is outlined in the table below.

| Step | Description |

| 1 | The nitrogen atom of 2,4,5-trifluoroaniline acts as a nucleophile, attacking the carbonyl carbon of pivaloyl chloride. |

| 2 | A tetrahedral intermediate is formed, with a negative charge on the oxygen and a positive charge on the nitrogen. |

| 3 | The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. |

| 4 | A base (e.g., another amine molecule or pyridine) removes the proton from the nitrogen to give the neutral amide product. |

The reaction profile involves two principal transition states:

TS1: The transition state for the initial nucleophilic attack, leading to the formation of the tetrahedral intermediate. The energy of this transition state is a major determinant of the reaction rate.

TS2: The transition state for the collapse of the tetrahedral intermediate and the expulsion of the leaving group.

The Hammond postulate suggests that the structure of the transition states will resemble the species to which they are closest in energy. acsgcipr.org Therefore, TS1 will resemble the high-energy tetrahedral intermediate. Factors that stabilize the intermediate, such as the ability of the substituents to accommodate charge, can also lower the energy of the transition state, thereby accelerating the reaction. However, the strong electron-withdrawing nature of the trifluorophenyl group decreases the nucleophilicity of the aniline (B41778), which raises the energy of TS1 and slows the reaction.

Influence of Trifluorophenyl Moiety on Reaction Pathways

The trifluorophenyl group exerts a profound influence on the reactivity of both the starting aniline and the final amide product. This influence stems primarily from the potent electronic effects of the three fluorine substituents.

Fluorine is the most electronegative element, and its presence on the aromatic ring significantly alters the electron density distribution. The primary electronic effect of the fluorine atoms in the 2, 4, and 5 positions is a strong electron-withdrawing inductive effect (-I). researchgate.net

This inductive withdrawal of electron density has two main consequences for the amide formation reaction:

Reduced Nucleophilicity of the Amine: The electron density on the nitrogen atom of 2,4,5-trifluoroaniline is substantially diminished compared to unsubstituted aniline. This makes it a weaker nucleophile, leading to a slower rate of reaction with pivaloyl chloride.

Increased Acidity of the N-H Bond: The electron-withdrawing fluorine atoms stabilize the conjugate base (the anilide anion), making the N-H proton of the resulting amide more acidic than in a non-fluorinated analogue.

While fluorine also possesses a lone pair that can participate in a +M (mesomeric or resonance) effect, the inductive effect is generally considered to be dominant for halogens.

The this compound product itself can potentially undergo further reactions. The aromatic ring is highly electron-deficient due to the three fluorine atoms, making it a candidate for Nucleophilic Aromatic Substitution (SNAr). researchgate.nettum.de In an SNAr reaction, a nucleophile attacks the electron-poor aromatic ring and displaces one of the substituents, in this case, a fluoride (B91410) ion. strath.ac.uk

For an SNAr reaction to occur, two main conditions must be met:

The aromatic ring must be activated by strong electron-withdrawing groups. The three fluorine atoms on the ring serve this purpose effectively.

There must be a good leaving group. Fluoride is not a traditional leaving group in SN1 or SN2 reactions, but it is a common leaving group in SNAr reactions, particularly from highly fluorinated rings. researchgate.net

The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is stabilized by the electron-withdrawing groups. In this compound, the fluorine atoms ortho and para to the site of nucleophilic attack are most effective at stabilizing this intermediate. A strong nucleophile, such as an alkoxide or an amine, could potentially displace one of the fluorine atoms, likely at the 2- or 4-position, which are ortho/para to other fluorine atoms. The bulky pivalamide (B147659) group might sterically hinder attack at the 2-position. Such reactions often require forcing conditions like high temperatures or the use of strong bases. acsgcipr.org

Theoretical, Kinetic, and Thermodynamic Studies

Kinetic Considerations: Kinetic studies on the acylation of various substituted anilines generally show a strong correlation between the basicity of the aniline and its nucleophilic reactivity. The presence of electron-withdrawing groups, such as the three fluorine atoms in 2,4,5-trifluoroaniline, decreases the aniline's basicity and, consequently, its rate of reaction with acylating agents. It would be expected that the rate constant for the reaction of 2,4,5-trifluoroaniline would be significantly lower than that for aniline or anilines with electron-donating substituents.

Theoretical and Computational Approaches: In the absence of extensive experimental data, computational chemistry provides a powerful tool for investigating reaction mechanisms. researchgate.net Methods such as Density Functional Theory (DFT) can be used to model the reaction between 2,4,5-trifluoroaniline and pivaloyl chloride. nih.govnih.gov Such studies could provide valuable insights into:

The geometries of reactants, intermediates, transition states, and products.

The reaction energy profile, including the activation energies for each step.

The thermodynamic properties (enthalpy, entropy, and Gibbs free energy) of the reaction.

The electronic structure, including atomic charges and orbital interactions, which can help to rationalize the observed reactivity. nih.gov

These computational models could precisely quantify the electronic effect of the fluorine substituents and the steric hindrance of the pivaloyl group, offering a detailed, molecular-level understanding of the mechanistic nuances of reactions involving this compound.

Activation Energies and Reaction Rate Constants

No specific data on the activation energies or reaction rate constants for reactions involving this compound were found in the reviewed literature.

Reaction Energetics and Stability

No specific data on the reaction energetics or thermodynamic stability for reactions involving this compound were found in the reviewed literature.

Future Directions and Advanced Applications in Chemical Research

Exploration of Asymmetric Synthesis Routes for N-(2,4,5-trifluorophenyl)pivalamide

The development of catalytic asymmetric methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. While this compound is not chiral in its ground state, the concept of atropisomerism—chirality arising from restricted rotation around a single bond—is a pertinent area of exploration for N-aryl amides. The substitution pattern on the phenyl ring could, with appropriate modification, lead to stable atropisomers with distinct biological activities.

Future research could focus on the catalytic, enantioselective synthesis of atropisomeric analogues of this compound. This has been successfully demonstrated for other classes of N-aryl compounds, such as N-aryl 1,2,4-triazoles, using chiral phosphoric acid catalysts. nih.gov Such catalysts facilitate cyclodehydration reactions that can establish axial chirality with high enantiomeric ratios (er), in some cases reaching up to 91:9 er, which can be further enhanced to >99:1 er through recrystallization. nih.gov

Another promising approach is the use of chiral palladium catalysts. This strategy has been effective in the enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides. mdpi.com Adapting such catalytic systems to the synthesis of this compound derivatives could provide a direct route to enantioenriched products. Furthermore, asymmetric nitrogen transfer reactions, which utilize enantiopure N−H oxaziridines to deliver a nitrogen atom stereoselectively, represent a cutting-edge technique that could be explored. researchgate.netuni-muenchen.de These methods have been successfully applied to the synthesis of sulfinamidines and could potentially be adapted for creating chiral C-N bonds in related amide systems. researchgate.netuni-muenchen.de

Table 1: Potential Asymmetric Synthesis Strategies

| Catalytic System | Approach | Potential Application | Key Findings from Literature |

|---|---|---|---|

| Chiral Phosphoric Acids | Atroposelective cyclodehydration | Synthesis of atropisomeric N-aryl triazoles | Achieved up to 91:9 er, further enriched by crystallization. nih.gov |

| Chiral Palladium Catalysts | Enantioselective N-allylation or hydroaminocyclization | Construction of N-C axial chirality | Successful synthesis of axially chiral N-aryl indoles and sulfonamides. mdpi.com |

| Enantiopure N-H Oxaziridines | Asymmetric nitrogen transfer | Enantioselective amination of sulfenamides | Produces configurationally stable, enantioenriched primary sulfinamidines. researchgate.netuni-muenchen.de |

In-depth Studies of Intermolecular Interactions in Solid State

A thorough understanding of the solid-state structure of this compound is crucial for controlling its physical properties, such as solubility and melting point. The presence of multiple fluorine atoms, a carbonyl group, and an N-H bond suggests a complex network of intermolecular interactions.

Hirshfeld surface analysis, derived from crystallographic data, can be employed to quantitatively map and visualize these intermolecular contacts. This technique provides insights into the nature and prevalence of different interactions, as has been demonstrated for related acyl thiourea (B124793) derivatives. nih.gov Comparing the experimental solid-state conformation with theoretical structures obtained from Density Functional Theory (DFT) can reveal the influence of crystal packing forces on molecular geometry. researchgate.net

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools for predicting the chemical behavior of molecules and guiding experimental design. For this compound, advanced computational modeling can provide deep insights into its electronic structure and reactivity.

Density Functional Theory (DFT) calculations are a central tool for this purpose. nih.gov By employing appropriate basis sets, such as 6-31G(d,p), researchers can optimize the molecular geometry and calculate various electronic properties. nih.gov Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is particularly valuable. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is another crucial technique. It visualizes the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. researchgate.net This information is vital for predicting how this compound will interact with other reagents or biological targets. Natural Bond Orbital (NBO) analysis can further quantify intramolecular charge transfer and hyperconjugative interactions, providing a more detailed picture of bonding and stability. researchgate.net These computational studies, when correlated with experimental findings, can establish robust structure-reactivity relationships, accelerating the discovery of new applications for the compound.

Table 3: Computational Methods and Their Applications

| Computational Method | Information Provided | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, energies. | Foundation for all other computational analyses. nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, orbital distributions. | Predicts chemical reactivity and kinetic stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps of electron-rich and electron-poor regions. | Identifies sites for electrophilic and nucleophilic attack. researchgate.net |

Integration with Flow Chemistry for Sustainable Production

The transition from traditional batch synthesis to continuous flow chemistry is a major trend in modern chemical manufacturing, driven by the need for safer, more efficient, and sustainable processes. mdpi.com The synthesis of this compound is well-suited for adaptation to a continuous flow setup.

Flow chemistry offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when handling hazardous reagents or exothermic reactions. nih.govresearchgate.net For the synthesis of amides, several flow-based protocols have been developed, utilizing various coupling agents or direct amidation methods at elevated temperatures. rsc.orgrsc.org

Table 4: Comparison of Batch vs. Flow Synthesis

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat & Mass Transfer | Often limited by vessel size. | Excellent, due to high surface-area-to-volume ratio. researchgate.net |

| Safety | Higher risk with exothermic reactions or hazardous materials. | Inherently safer due to small reaction volumes and better control. sciencedaily.com |

| Process Control | Less precise control over temperature and mixing. | Precise control of residence time, temperature, and stoichiometry. mdpi.com |

| Scalability | Often requires significant redevelopment for scale-up. | Straightforward scaling by running the system for longer or using parallel reactors. rsc.org |

| Efficiency | May have lower space-time yields and require manual workup. | Higher space-time yields, potential for automation and in-line purification. nih.govthieme-connect.de |

Q & A

Q. Q. How can isotopic labeling (e.g., NMR) elucidate the metabolic fate of this compound in hepatic microsomes?

- Answer :

- NMR tracking : Incubate the compound with liver microsomes and NADPH cofactors. Monitor fluorine signal shifts to detect defluorination or hydroxylation metabolites.

- LC-MS/MS : Identify phase I/II metabolites (e.g., glucuronidated or sulfated derivatives) using high-resolution mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.